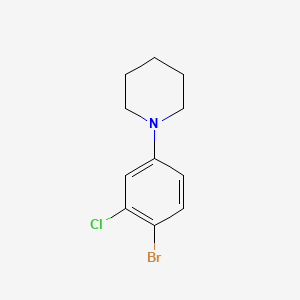

1-(4-Bromo-3-chlorophenyl)piperidine

Description

1-(4-Bromo-3-chlorophenyl)piperidine is a halogenated piperidine derivative featuring a bromine atom at the para position and a chlorine atom at the meta position on the phenyl ring. Piperidine derivatives are widely studied due to their versatility in medicinal chemistry, often serving as key scaffolds in alkaloids, enzyme inhibitors, and receptor ligands . The bromine and chlorine substituents likely enhance electron-withdrawing effects and steric bulk, which could influence binding affinity and metabolic stability .

Properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClN/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYODOHYKGIBOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716656 | |

| Record name | 1-(4-Bromo-3-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-81-5 | |

| Record name | 1-(4-Bromo-3-chlorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chlorophenyl)piperidine typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted phenylpiperidines.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter receptors, is ongoing.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptor sites, influencing biological processes.

Comparison with Similar Compounds

Critical Analysis and Limitations

- Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence. Inferences rely on analogs like 1-(3-phenylbutyl)piperidine and PCP derivatives.

- Contradictions : While some piperidines act as CNS agents (e.g., PCP), others (e.g., PARP inhibitors) target enzymes, underscoring the role of auxiliary functional groups in determining activity .

- Safety Concerns : Halogenated analogs like PCC pose toxicity risks (cyanide release), necessitating careful evaluation of bromo/chloro derivatives .

Biological Activity

1-(4-Bromo-3-chlorophenyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including antibacterial, antifungal, and antiviral properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a 4-bromo-3-chlorophenyl group. This structure is significant because the presence of halogen atoms can enhance the biological activity of compounds by influencing their interaction with biological targets.

Biological Activities

1. Antibacterial Activity

Research has indicated that various piperidine derivatives exhibit notable antibacterial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 - 0.025 |

| This compound | E. coli | 0.0039 - 0.025 |

2. Antifungal Activity

In addition to antibacterial effects, certain derivatives of piperidine have demonstrated antifungal activity. Specifically, compounds with halogen substitutions have been shown to inhibit the growth of Candida albicans and other fungal pathogens . The activity against fungi often correlates with the presence of electron-withdrawing groups such as bromine and chlorine.

3. Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in relation to hepatitis C virus (HCV) inhibition. Studies have shown that piperidine derivatives can act synergistically with existing antiviral drugs, enhancing their efficacy against viral replication . The mechanism involves inhibiting the assembly stages of the HCV life cycle, which is crucial for developing effective treatments.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that piperidine derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Disruption of Membrane Integrity : The hydrophobic nature of the piperidine ring can interact with lipid membranes, leading to increased permeability and subsequent cell death.

- Synergistic Effects : When used in combination with other drugs, these compounds can enhance therapeutic outcomes by targeting multiple pathways simultaneously.

Case Studies and Research Findings

In a recent study focused on optimizing piperidine scaffolds for HCV treatment, compounds structurally related to this compound were evaluated for their potency and safety profiles. The results indicated that certain modifications led to improved antiviral activity while maintaining low toxicity levels in vitro .

Another study evaluated the antibacterial properties of various piperidine derivatives, including those with halogen substitutions similar to those found in this compound. The findings demonstrated significant inhibition against resistant bacterial strains, highlighting the compound's potential as a lead structure for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.